N-(2,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide
Overview
Description
N-(2,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide is a complex organic compound that features a dichlorophenyl group, a piperidinylsulfonyl group, and a piperazinylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.
Formation of the piperidinylsulfonyl intermediate: This step involves the sulfonation of piperidine to introduce a sulfonyl group.
Formation of the piperazinylacetamide intermediate: This step involves the acylation of piperazine with acetic anhydride to introduce an acetamide group.
Coupling of intermediates: The final step involves coupling the dichlorophenyl, piperidinylsulfonyl, and piperazinylacetamide intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide: is similar to other compounds that feature dichlorophenyl, piperidinylsulfonyl, and piperazinylacetamide groups.
N-(2,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide: A similar compound with chlorine atoms at the 2 and 4 positions.
N-(2,5-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propionamide: A similar compound with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecule. This unique structure can confer specific chemical and biological properties that make it valuable for certain applications.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N4O3S/c18-14-4-5-15(19)16(12-14)20-17(24)13-21-8-10-23(11-9-21)27(25,26)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11,13H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXHDERXPUKGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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